(S)-(+)-Ascochin: A Technical Guide for Researchers
(S)-(+)-Ascochin: A Technical Guide for Researchers
Filing ID: 10.13140/RG.2.2.24588.39045
Abstract
(S)-(+)-Ascochin is a naturally occurring isocoumarin, a class of secondary metabolites produced by fungi belonging to the Ascochyta genus. This technical guide provides a comprehensive overview of (S)-(+)-Ascochin, including its chemical properties, biological activities, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug development, and plant pathology. It consolidates key data into structured tables and provides detailed methodologies for relevant assays. Furthermore, this guide presents visual representations of pertinent biological pathways and experimental workflows using the DOT language for Graphviz.
Chemical and Physical Properties
(S)-(+)-Ascochin is a chiral molecule with a defined stereochemistry that is crucial for its biological activity. Its chemical identity and key physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 935699-58-4 | [1] |
| Molecular Formula | C₁₂H₁₀O₅ | [1] |
| Molecular Weight | 234.20 g/mol | [1] |
| IUPAC Name | (4S)-3,4-dihydro-6,8-dihydroxy-4-methyl-3-methylene-1H-isochromen-1-one-5-carbaldehyde | |
| Synonyms | (4S)-(+)-Ascochin | [1] |
| Appearance | Solid | |
| Purity | ≥98% (Commercially available) | |
| Solubility | Soluble in Dichloromethane, DMSO, and Methanol |
Biological Activity
(S)-(+)-Ascochin is recognized primarily for its phytotoxic properties, playing a role in the pathogenesis of Ascochyta blights on various legume crops.[2] Beyond its effects on plants, it has also demonstrated antimicrobial activities.
Phytotoxicity
As a phytotoxin, (S)-(+)-Ascochin can induce necrotic lesions on host plants, contributing to the symptoms of Ascochyta blight. Its phytotoxic effects are believed to facilitate fungal invasion and colonization of plant tissues. The precise molecular targets within plant cells are an active area of research.
Antimicrobial Activity
(S)-(+)-Ascochin has shown inhibitory effects against certain bacteria and fungi. This broad-spectrum activity is characteristic of many fungal secondary metabolites that serve to outcompete other microorganisms in their ecological niche.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of (S)-(+)-Ascochin.
Isolation and Purification of (S)-(+)-Ascochin from Ascochyta sp.
This protocol outlines a general procedure for the extraction and purification of (S)-(+)-Ascochin from fungal cultures. Optimization may be required depending on the specific Ascochyta strain and culture conditions.
Workflow for Isolation and Purification
Methodology:
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Fungal Culture: Inoculate a suitable strain of Ascochyta sp. on a solid (e.g., Potato Dextrose Agar) or in a liquid (e.g., Potato Dextrose Broth) medium. Incubate the culture at 25°C for 2-4 weeks.
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Extraction: Harvest the fungal mycelium and culture filtrate. Extract the combined material exhaustively with an organic solvent such as ethyl acetate.
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Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
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Initial Purification: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.
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Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) and pool the fractions containing the compound of interest.
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Final Purification: Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure (S)-(+)-Ascochin.
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Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Phytotoxicity Assay
This protocol describes a seedling growth inhibition assay to evaluate the phytotoxic effects of (S)-(+)-Ascochin.
Workflow for Phytotoxicity Assay
Methodology:
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Test Solutions: Prepare a stock solution of (S)-(+)-Ascochin in a suitable solvent (e.g., DMSO) and make serial dilutions in distilled water or a plant growth medium. Ensure the final solvent concentration is non-toxic to the plants.
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Plant Material: Use seeds of a sensitive plant species, such as lettuce (Lactuca sativa). Surface sterilize the seeds and germinate them on moist filter paper in the dark.
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Exposure: Transfer uniformly sized seedlings to petri dishes or multi-well plates containing filter paper moistened with the test solutions or a control solution (medium with solvent).
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Incubation: Incubate the plates under controlled environmental conditions (e.g., 25°C with a 16h light/8h dark photoperiod) for 3 to 5 days.
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Data Collection: After the incubation period, measure the root and shoot length of the seedlings.
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Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the IC₅₀ value (the concentration that causes 50% growth inhibition).
Antimicrobial Assay (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of (S)-(+)-Ascochin against bacteria and fungi using a broth microdilution method.
Workflow for Antimicrobial Assay
Methodology:
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Preparation of Test Compound: Prepare a stock solution of (S)-(+)-Ascochin in a suitable solvent (e.g., DMSO) and perform two-fold serial dilutions in a 96-well microtiter plate containing the appropriate sterile broth medium.
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Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a 0.5 McFarland standard and then dilute it to the final desired concentration in the broth.
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Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (a known antibiotic or antifungal) and a negative control (broth and inoculum without the test compound).
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Incubation: Incubate the plate at the optimal temperature for the growth of the test microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
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MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of (S)-(+)-Ascochin that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathway Interactions
While specific signaling pathways directly modulated by (S)-(+)-Ascochin have not been extensively elucidated, the broader class of isocoumarins is known to interact with various cellular signaling cascades. Research on structurally related compounds can provide insights into potential mechanisms of action.
A related compound, ascochlorin, also produced by Ascochyta viciae, has been shown to inhibit the STAT3 signaling cascade in hepatocellular carcinoma cells. Additionally, ascochlorin can suppress the MEK/ERK signaling pathway. Given the structural similarities, it is plausible that (S)-(+)-Ascochin may also interact with these or other key signaling pathways involved in cell growth, proliferation, and stress responses. Further research is warranted to investigate the specific molecular targets of (S)-(+)-Ascochin.
Hypothesized Signaling Pathway Interaction
Conclusion
(S)-(+)-Ascochin is a bioactive natural product with significant phytotoxic and antimicrobial properties. This technical guide provides foundational information and standardized protocols to facilitate further research into its mechanism of action and potential applications. The exploration of its interactions with cellular signaling pathways remains a promising area for future investigation, which could lead to the development of novel herbicides or antimicrobial agents.
References
- 1. Phytotoxic Metabolites Produced by Legume-Associated Ascochyta and Its Related Genera in the Dothideomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascochlorin, an isoprenoid antibiotic inhibits growth and invasion of hepatocellular carcinoma by targeting STAT3 signaling cascade through the induction of PIAS3 - PMC [pmc.ncbi.nlm.nih.gov]
